ethyl {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate
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Overview
Description
ETHYL 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromobenzyl group, a dimethylpyrazole moiety, and an ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core is synthesized by reacting 4-bromobenzyl bromide with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.
Esterification: The resulting intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and the pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE
- **ETHYL 2-{[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE
Uniqueness
ETHYL 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C16H18BrN3O3 |
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Molecular Weight |
380.24 g/mol |
IUPAC Name |
ethyl 2-[[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C16H18BrN3O3/c1-4-23-16(22)15(21)18-14-10(2)19-20(11(14)3)9-12-5-7-13(17)8-6-12/h5-8H,4,9H2,1-3H3,(H,18,21) |
InChI Key |
BABBUPDYIGDSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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